

# Technical Guide: 3-(2-Chlorophenyl)-5-nitrobenzoic Acid

**Author:** BenchChem Technical Support Team. **Date:** March 2026

## Compound of Interest

Compound Name: 3-(2-Chlorophenyl)-5-nitrobenzoic acid

CAS No.: 1261959-62-9

Cat. No.: B6399573

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CAS Number: 1261959-62-9 (Note: This is a specific registry number often used by specialized vendors; the compound is best defined by its structure and synthesis precursors).

## Part 1: Executive Summary & Chemical Identity

**3-(2-Chlorophenyl)-5-nitrobenzoic acid** is a specialized biaryl intermediate used primarily in medicinal chemistry and organic synthesis.<sup>[1]</sup> It serves as a critical scaffold for constructing libraries of kinase inhibitors, antibacterial agents, and voltage-gated ion channel modulators. Its structure features a benzoic acid core with a meta-nitro group (providing an electronic handle for reduction to an amine) and a meta-(2-chlorophenyl) substituent (introducing steric bulk and lipophilicity).

This guide details the synthesis, physicochemical properties, and handling of this compound, focusing on the Suzuki-Miyaura cross-coupling strategy required to construct the sterically hindered biaryl bond.

## Chemical Identity Table<sup>[2]</sup>

Property	Data
IUPAC Name	3-(2-Chlorophenyl)-5-nitrobenzoic acid
Common Name	3-Carboxy-5-nitro-2'-chlorobiphenyl
Molecular Formula	C <sub>13</sub> H <sub>8</sub> ClNO <sub>4</sub>
Molecular Weight	277.66 g/mol
CAS Number	1261959-62-9 (Vendor Specific)
Precursor A (Aryl Halide)	3-Bromo-5-nitrobenzoic acid (CAS: 6313-37-7)
Precursor B (Boronic Acid)	2-Chlorophenylboronic acid (CAS: 3900-89-8)
Predicted pKa	~3.4 (Carboxylic acid)
Appearance	Off-white to pale yellow solid

## Part 2: Synthesis Protocol (Suzuki-Miyaura Coupling)

The most robust method for synthesizing **3-(2-Chlorophenyl)-5-nitrobenzoic acid** is the Suzuki-Miyaura cross-coupling of 3-bromo-5-nitrobenzoic acid with 2-chlorophenylboronic acid. The presence of the ortho-chloro substituent on the boronic acid introduces steric hindrance, requiring optimized catalytic conditions to ensure efficient transmetalation.

### Reagents & Materials<sup>[2][3][4][5][6][7][8][9][10]</sup>

- Substrate: 3-Bromo-5-nitrobenzoic acid (1.0 equiv)
- Coupling Partner: 2-Chlorophenylboronic acid (1.2 equiv)
- Catalyst: Pd(PPh<sub>3</sub>)<sub>4</sub> (Tetrakis(triphenylphosphine)palladium(0)) (3-5 mol%)
- Base: Sodium Carbonate (Na<sub>2</sub>CO<sub>3</sub>) (2.0 M aqueous solution)
- Solvent System: 1,4-Dioxane : Water (4:1 ratio) or Toluene : Ethanol : Water (3:1:1)
- Atmosphere: Argon or Nitrogen (strictly inert)

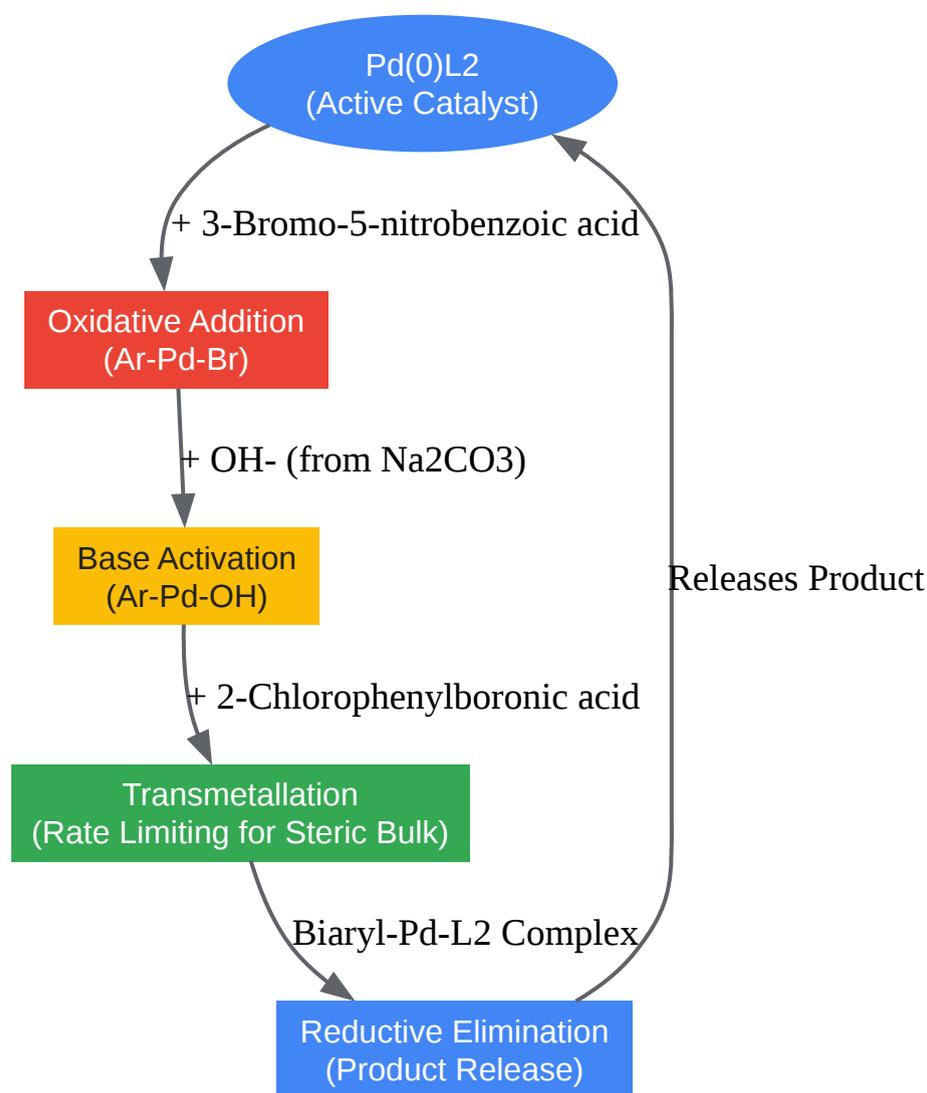
## Step-by-Step Methodology

- Preparation (Inert Atmosphere):
  - Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar.
  - Cool under a stream of argon.
  - Charge the flask with 3-bromo-5-nitrobenzoic acid (10 mmol, 2.46 g) and 2-chlorophenylboronic acid (12 mmol, 1.88 g).
- Solvent Degassing (Critical):
  - Dissolve the solids in 1,4-Dioxane (40 mL).
  - Degas the solution by bubbling argon through it for 15 minutes. Oxygen poisons the Palladium(0) catalyst, leading to homocoupling byproducts.
- Catalyst Addition:
  - Add Pd(PPh<sub>3</sub>)<sub>4</sub> (0.3 - 0.5 mmol, ~350-580 mg) quickly to the stirring solution against a positive pressure of argon.
  - Add the degassed 2.0 M Na<sub>2</sub>CO<sub>3</sub> solution (10 mL).
- Reaction:
  - Heat the mixture to reflux (approx. 100°C).
  - Monitor via TLC (Eluent: Hexane/Ethyl Acetate 1:1) or LC-MS. The reaction typically reaches completion in 4–12 hours.
  - Note: The steric bulk of the 2-chlorophenyl group may slow the reaction compared to unhindered phenylboronic acids.
- Work-up & Purification:
  - Cool the mixture to room temperature.

- Filter through a pad of Celite to remove palladium black; wash the pad with ethyl acetate.
- Acidification: The product is a carboxylic acid and will be in the aqueous phase as the sodium salt. Carefully acidify the filtrate with 1M HCl to pH ~2–3.
- Extraction: Extract the aqueous layer with Ethyl Acetate (3 x 50 mL).
- Drying: Combine organic layers, wash with brine, dry over anhydrous MgSO<sub>4</sub>, and concentrate in vacuo.
- Recrystallization: Purify the crude solid by recrystallization from Ethanol/Water or via flash column chromatography (SiO<sub>2</sub>, MeOH/DCM gradient) if high purity (>98%) is required.

## Part 3: Mechanistic Insight

The synthesis relies on the Pd(0)/Pd(II) catalytic cycle.<sup>[2]</sup> The steric hindrance of the ortho-chloro group on the boronic acid makes the Transmetalation step the rate-determining factor in many cases.



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Caption: The catalytic cycle of the Suzuki-Miyaura coupling. The transmetalation step is critical when using sterically hindered ortho-substituted boronic acids.

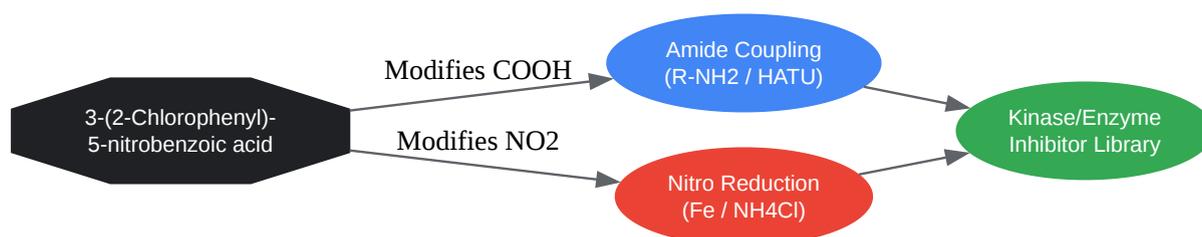
## Part 4: Applications in Drug Development

This scaffold is valuable because it combines three distinct functionalities that can be orthogonally manipulated:

- Carboxylic Acid (C-1): Can be converted to esters, amides (via coupling with amines), or heterocycles (e.g., oxadiazoles).

- Nitro Group (C-5): Serves as a "masked" amine. Following the Suzuki coupling, the nitro group can be reduced (using Fe/NH<sub>4</sub>Cl, SnCl<sub>2</sub>, or H<sub>2</sub>/Pd-C) to an aniline. This aniline is then available for sulfonylation or acylation, common in kinase inhibitor design.
- 2-Chlorophenyl (C-3): Provides a "twisted" biaryl geometry due to steric clash between the chloro group and the benzoic acid protons. This non-planar conformation is often essential for fitting into hydrophobic pockets of enzymes (e.g., DHODH inhibitors or specific GPCRs).

Workflow: Scaffold Diversification



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Caption: Diversification pathways for the **3-(2-Chlorophenyl)-5-nitrobenzoic acid** scaffold in medicinal chemistry.

## Part 5: Safety and Handling

While specific toxicological data for this exact isomer may be limited, standard precautions for nitro-benzoic acid derivatives apply:

- Skin/Eye Irritation: Likely a skin and severe eye irritant (H315, H319). Wear nitrile gloves and safety goggles.
- Inhalation: Dust may cause respiratory irritation. Handle in a fume hood.
- Stability: Nitro compounds can be energetic. While this acid is generally stable, avoid heating dry solids to decomposition temperatures (>200°C) without safety shields.
- Storage: Store in a cool, dry place. The carboxylic acid functionality makes it stable to air and moisture, unlike the precursor acid chlorides.

## References

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- To cite this document: BenchChem. [Technical Guide: 3-(2-Chlorophenyl)-5-nitrobenzoic Acid]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b6399573#3-2-chlorophenyl-5-nitrobenzoic-acid-cas-number>]

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